FTI-277

概要

説明

FTI-277は、ファルネシル転移酵素阻害剤の一種であり、ファルネシル転移酵素と呼ばれる酵素の活性を阻害する化合物です。この酵素はタンパク質の翻訳後修飾に関与し、特にCAAXモチーフを含むタンパク質のシステイン残基にファルネシル基を付加します。this compoundは、がん遺伝子Rasタンパク質の機能を阻害する能力を持つため、特にがん治療における潜在的な治療用途について広く研究されています。

科学的研究の応用

FTI-277 has a wide range of scientific research applications, including:

Cancer Research: this compound has been shown to inhibit the growth of cancer cells by blocking the function of oncogenic Ras proteins.

Cardiovascular Research: This compound inhibits vascular smooth muscle cell calcification by up-regulating PI3K/Akt signaling and preventing apoptosis.

Virology: This compound has been shown to inhibit hepatitis delta virus (HDV) infection.

作用機序

FTI-277は、CAAXモチーフを含むタンパク質のファルネシル化に関与する酵素であるファルネシル転移酵素を阻害することによって、その効果を発揮します。この阻害により、これらのタンパク質、特にがん遺伝子Rasタンパク質の適切な局在化と機能が阻害されます。this compoundは、Rasのファルネシル化を阻害することにより、Rasシグナル伝達経路を混乱させ、細胞増殖の阻害とアポトーシスの誘導につながります。 さらに、this compoundは、PI3K/Akt経路などの他のシグナル伝達経路を調節することが示されており、その抗がん作用と抗炎症作用に貢献しています .

類似の化合物との比較

This compoundは、ファルネシル転移酵素阻害剤(FTI)として知られる化合物群の一部です。類似の化合物には以下が含まれます。

チピファルニブ(R115777): がん治療の臨床試験で広く研究されてきた別のFTI.

ロナファルニブ(SCH66336): さまざまながんや早老症の治療に有望視されているFTI.

マニュマイシンA: ファルネシル転移酵素を阻害し、その抗がん特性について研究されてきた天然物.

This compoundは、H-RasとK-Rasの両方のシグナル伝達を阻害する能力においてユニークであり、がん遺伝子Rasタンパク質の強力な阻害剤となっています。さらに、免疫調節と血管石灰化に対するその効果は、他のFTIとは異なります。

準備方法

合成ルートと反応条件

FTI-277は、ビフェニル誘導体とアミノ酸誘導体をカップリングする複数段階のプロセスによって合成できます。主なステップは以下のとおりです。

ビフェニル中間体の形成: これは、ボロン酸とハロゲン化ビフェニル化合物の間の鈴木カップリング反応を伴います。

アミノ酸誘導体とのカップリング: 次に、ビフェニル中間体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのペプチドカップリング試薬を使用して、L-メチオニンなどのアミノ酸誘導体とカップリングします。

最終的な脱保護と精製: 最終生成物は、アミノ酸誘導体の脱保護と、クロマトグラフィー技術を用いた化合物の精製によって得られます。

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模で行われます。このプロセスでは、収率と純度を最大化するために反応条件を最適化し、大規模反応器と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用します。

化学反応の分析

反応の種類

FTI-277は、次のようなさまざまな化学反応を受けます。

酸化: this compoundは、スルホキシドとスルホンを形成するために酸化できます。

還元: この化合物は、チオールを形成するために還元できます。

置換: this compoundは、特に硫黄原子で求核置換反応を受けます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が使用されます。

置換: チオールやアミンなどの求核剤を、穏やかな条件下で使用できます。

主要な生成物

酸化: スルホキシドとスルホン。

還元: チオール。

置換: 使用した求核剤に応じて、さまざまな置換誘導体。

科学研究の応用

This compoundは、次のような幅広い科学研究の応用があります。

がん研究: this compoundは、がん遺伝子Rasタンパク質の機能を阻害することで、がん細胞の増殖を阻害することが示されています。

免疫学: This compoundは、リンパ球におけるプログラム細胞死リガンド1(PD-L1)の発現を阻害することにより、免疫応答を調節することが明らかになっています.

心臓血管研究: This compoundは、PI3K/Aktシグナル伝達を上方制御し、アポトーシスを阻止することにより、血管平滑筋細胞の石灰化を阻害します.

類似化合物との比較

FTI-277 is part of a class of compounds known as farnesyltransferase inhibitors (FTIs). Similar compounds include:

Tipifarnib (R115777): Another FTI that has been studied extensively in clinical trials for cancer treatment.

Lonafarnib (SCH66336): An FTI that has shown promise in treating various cancers and progeria.

Manumycin A: A natural product that inhibits farnesyltransferase and has been studied for its anti-cancer properties.

This compound is unique in its ability to inhibit both H-Ras and K-Ras signaling, making it a potent inhibitor of oncogenic Ras proteins. Additionally, its effects on immune modulation and vascular calcification further distinguish it from other FTIs.

特性

IUPAC Name |

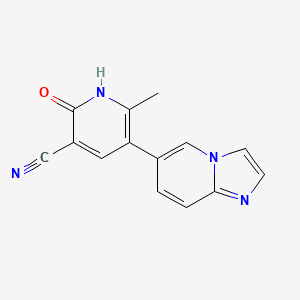

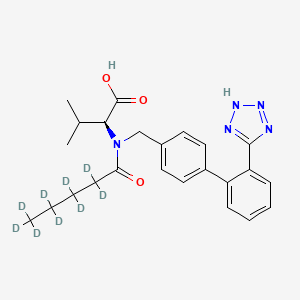

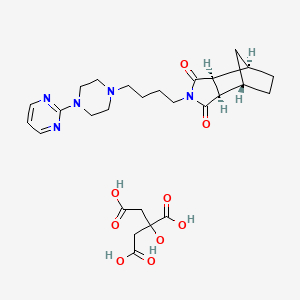

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPROVOIQKYTO-UZLBHIALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170006-73-2 | |

| Record name | FTI 277 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FTI 277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase) [, , , , ]. FTase is an enzyme responsible for the farnesylation of proteins, a crucial post-translational modification where a 15-carbon isoprenoid lipid (farnesyl pyrophosphate) is attached to a cysteine residue near the C-terminus of the protein [, ]. This modification is essential for the proper localization and function of many proteins, including the Ras family of small GTPases [].

- Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. This is primarily attributed to the disruption of Ras-mediated signaling pathways that drive cell cycle progression.

- Induction of apoptosis: In some cell lines, this compound can induce apoptosis, a programmed cell death mechanism [, , ]. This effect is thought to be mediated by the disruption of Ras-dependent survival pathways and the activation of pro-apoptotic proteins.

- Inhibition of cell migration and invasion: Studies have shown that this compound can inhibit the migration and invasion of cancer cells, processes crucial for metastasis [, ]. This is likely due to the role of farnesylated proteins in cytoskeletal reorganization and cell adhesion.

ANone: While the provided research papers don't delve into the detailed spectroscopic characterization of this compound, its molecular formula and weight can be deduced from its chemical name, "methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate."

A: Research on this compound analogs and their structure-activity relationships has been conducted [, ]. Key findings include:

A: While this compound showed promise in preclinical studies, clinical trials with first-generation FTIs were not as successful, partly due to the development of resistance []. Some identified resistance mechanisms include:

- Alternative prenylation: Some cancer cells can circumvent FTase inhibition by utilizing geranylgeranyltransferase I (GGTase I), another prenylation enzyme, to modify Ras proteins [, ].

- Upregulation of FTase: Increased expression of FTase can overcome the inhibitory effects of this compound [].

ANone: Numerous studies have investigated the effects of this compound in various in vitro and in vivo models:

- In vitro: this compound has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. These studies often utilize cell viability assays, cell cycle analysis, and apoptosis assays to assess the drug's impact.

- In vivo: Studies in animal models have shown that this compound can inhibit tumor growth and improve survival in certain cancers [, , ]. These studies typically involve xenograft models where human cancer cells are implanted into mice, and tumor growth is monitored over time.

ANone: While the provided research primarily focuses on the in vitro and cellular effects of this compound, some insights into its PK/PD properties can be gleaned:

- Administration route: this compound has been administered to animals via various routes, including intraperitoneal (IP) injection [, ].

- Tissue distribution: Studies suggest that this compound can reach therapeutic concentrations in various tissues, including the pancreas [].

ANone: Although initial clinical trials with first-generation FTIs were not as successful as anticipated, research on this compound and its analogs continues due to their potential in various areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。